2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazole and 2,5-dimethoxyphenylacetic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the nitro group would yield amines.
Scientific Research Applications
2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazole: Shares the pyrazole core structure but lacks the acetamide and dimethoxyphenyl groups.
2,5-dimethoxyphenylacetic acid: Contains the dimethoxyphenyl group but lacks the pyrazole core and other substituents.
Uniqueness
2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[5-amino-4-(4-methylphenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2/c1-13-5-8-15(9-6-13)32(27,28)19-20(22)25(24-21(19)31-4)12-18(26)23-16-11-14(29-2)7-10-17(16)30-3/h5-11H,12,22H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVJKTAHHZCMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2SC)CC(=O)NC3=C(C=CC(=C3)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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